molecular formula C₂₀H₂₆O₂ B1146688 delta-5(6)-Norethindrone CAS No. 22933-71-7

delta-5(6)-Norethindrone

Cat. No.: B1146688
CAS No.: 22933-71-7
M. Wt: 298.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-5(6)-Didehydronorethindrone is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to norethindrone, a well-known progestin used in various hormonal contraceptives. Delta-5(6)-Didehydronorethindrone is characterized by the presence of a double bond between the 5th and 6th carbon atoms in its steroidal backbone, which distinguishes it from its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta-5(6)-Norethindrone typically involves the chemical modification of norethindrone. One common method includes the dehydrogenation of norethindrone using reagents such as selenium dioxide (SeO2) or pyridinium chlorochromate (PCC) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures to facilitate the formation of the double bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale dehydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Delta-5(6)-Didehydronorethindrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl (-OH) or halogens (e.g., chlorine, bromine) are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas (H2).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or halogenating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated steroids.

    Substitution: Formation of hydroxylated or halogenated derivatives.

Scientific Research Applications

Delta-5(6)-Didehydronorethindrone has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroidal chemistry.

    Biology: Investigated for its effects on cellular processes and hormone receptor interactions.

    Medicine: Explored for its potential use in hormonal therapies, including contraceptives and hormone replacement therapy.

    Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control laboratories.

Mechanism of Action

Delta-5(6)-Didehydronorethindrone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological responses. The compound’s mechanism of action involves the regulation of reproductive functions, inhibition of ovulation, and alteration of the endometrial lining, making it effective as a contraceptive agent.

Comparison with Similar Compounds

Similar Compounds

    Norethindrone: A parent compound without the double bond between the 5th and 6th carbon atoms.

    Levonorgestrel: Another synthetic progestin with a different structural modification.

    Ethynodiol diacetate: A progestin with an ethynyl group at the 17th carbon position.

Uniqueness

Delta-5(6)-Didehydronorethindrone is unique due to the presence of the double bond between the 5th and 6th carbon atoms, which imparts distinct chemical and biological properties. This structural feature may influence its binding affinity to progesterone receptors and its metabolic stability, differentiating it from other progestins.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQUHXSBTSDAML-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858215
Record name (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22933-71-7
Record name delta-5(6)-Didehydronorethindrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELTA-5(6)-DIDEHYDRONORETHINDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN7DC7M4G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.